1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17519384
Molecular Formula: C7H7BrN4S
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN4S |
|---|---|
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
| Standard InChI Key | WILPKTWYSCQTJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)Br)CN2C=C(N=N2)N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The molecule consists of two primary heterocyclic components:
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A 5-bromothiophene ring, where the bromine atom occupies the 5-position relative to the sulfur atom.
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A 1H-1,2,3-triazol-4-amine group linked to the thiophene via a methylene (-CH₂-) bridge.
The IUPAC name—1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine—reflects this connectivity. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₄S |
| Molecular Weight | 259.13 g/mol |
| SMILES | C1=C(SC=C1Br)CN2C=C(N=N2)N |
| InChIKey | FJRURZIHDAWXHZ-UHFFFAOYSA-N |
| CAS Number | Not formally assigned |
The bromine atom introduces steric and electronic effects, influencing the compound’s reactivity and intermolecular interactions. The triazole ring’s amine group at position 4 enhances polarity, facilitating solubility in polar solvents like dimethyl sulfoxide (DMSO).
Crystallographic and Spectroscopic Data
While no direct crystallographic data for this specific compound exists in the literature, analogous structures, such as 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, provide insights into expected packing motifs. X-ray diffraction studies of related compounds reveal planar triazole rings and dihedral angles of ~75° between the thiophene and triazole planes .
Key spectroscopic features:
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¹H NMR: Signals near δ 7.2–7.4 ppm correspond to thiophene protons, while the methylene bridge (–CH₂–) resonates at δ 4.8–5.1 ppm. The triazole protons appear as singlets at δ 7.9–8.2 ppm.
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¹³C NMR: The brominated thiophene carbon (C-5) shows a distinct shift to ~125 ppm due to the electronegative bromine atom .
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IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–Br (560 cm⁻¹), and C=N (1600 cm⁻¹) are characteristic.
Synthetic Methodologies
Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common synthesis involves a Huisgen 1,3-dipolar cycloaddition between:
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5-Bromo-2-(prop-2-yn-1-yl)thiophene: Prepared via Sonogashira coupling of 5-bromo-2-iodothiophene with propargyl alcohol.
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Sodium azide and ammonium chloride: To generate the triazole ring.
Reaction conditions:
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Catalyst: CuI (10 mol%)
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Solvent: Tetrahydrofuran (THF)/H₂O (3:1)
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Temperature: 60°C, 12 hours
Route 2: Nucleophilic Substitution
An alternative approach involves alkylation of 1H-1,2,3-triazol-4-amine with 5-bromo-2-(bromomethyl)thiophene:
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5-Bromo-2-(bromomethyl)thiophene: Synthesized by bromination of 2-methylthiophene followed by N-bromosuccinimide (NBS) treatment.
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Coupling: Conducted in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base.
Optimization challenges:
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Competing elimination reactions necessitate strict temperature control (<40°C).
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Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields 55–60% product .
Characterization and Analytical Techniques
Mass Spectrometry
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ESI-MS (m/z): [M+H]⁺ at 260.02, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
X-ray Diffraction (Hypothetical Analysis)
Though no crystal structure is reported for this compound, analogous molecules exhibit:
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